An In-depth Technical Guide to the Chemical Properties of (3-Amino-adamantan-1-yl)-acetic acid
An In-depth Technical Guide to the Chemical Properties of (3-Amino-adamantan-1-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical properties of (3-Amino-adamantan-1-yl)-acetic acid, a fascinating molecule that combines the rigid, lipophilic adamantane cage with the versatile amino acid functionality. This unique structure makes it a compound of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to offer not just data, but also to provide insights into the causality behind its chemical behavior and potential applications.
Introduction: The Significance of the Adamantane Moiety
The adamantane scaffold, a tricyclic aliphatic hydrocarbon, is a privileged structure in medicinal chemistry. Its rigid, diamondoid-like framework imparts a high degree of lipophilicity and metabolic stability to molecules.[1][2] The incorporation of an adamantyl group can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[1] Furthermore, the three-dimensional nature of the adamantane cage allows for precise spatial orientation of functional groups, which can lead to improved binding affinity and selectivity for biological targets.[1][3] (3-Amino-adamantan-1-yl)-acetic acid is a bifunctional molecule that marries these advantageous properties of adamantane with the chemical reactivity and biological recognition of an amino acid.
Molecular Structure and Physicochemical Properties
(3-Amino-adamantan-1-yl)-acetic acid possesses a unique 1,3-disubstituted adamantane core. The presence of both a primary amine and a carboxylic acid group makes it a zwitterionic compound under physiological pH. The hydrochloride salt is the common commercially available form.
| Property | Value | Source |
| CAS Number (HCl salt) | 75667-94-6 | [4][5] |
| Molecular Formula (HCl salt) | C12H20ClNO2 | [4] |
| Molecular Weight (HCl salt) | 245.75 g/mol | [6] |
| Melting Point (HCl salt) | 239-240°C | [4] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in polar organic solvents, sparingly soluble in water. | [7][8] |
The lipophilicity of the adamantane cage is expected to be moderated by the hydrophilic amino and carboxylic acid groups. The overall solubility and partitioning behavior (LogP) will be highly dependent on the pH of the medium due to the ionizable nature of these functional groups.
Synthesis of (3-Amino-adamantan-1-yl)-acetic acid: A Proposed Pathway
The synthesis logically proceeds in two main stages:
-
Synthesis of the key intermediate: 3-Amino-1-adamantanol.
-
Introduction of the acetic acid moiety.
Synthesis of 3-Amino-1-adamantanol
Several synthetic routes to 3-amino-1-adamantanol have been reported, often starting from readily available adamantane derivatives. One common approach involves the functionalization of amantadine (1-aminoadamantane).[5][9]
A representative synthesis is outlined below:
Caption: Proposed reaction scheme for the synthesis of 3-amino-1-adamantanol from amantadine hydrochloride.
Experimental Protocol (Conceptual):
-
Nitration: Amantadine hydrochloride is carefully added to a mixture of fuming sulfuric acid and nitric acid at a controlled temperature, typically in an ice bath to manage the exothermic reaction.[9] This step introduces a nitro group at the 3-position of the adamantane cage.
-
Hydrolysis: The reaction mixture is then subjected to an alkaline workup, which hydrolyzes the nitro group to a hydroxyl group, yielding 3-amino-1-adamantanol.[9] The product can be isolated and purified by crystallization.
Proposed Synthesis of (3-Amino-adamantan-1-yl)-acetic acid
With 3-amino-1-adamantanol in hand, the acetic acid side chain can be introduced. A common strategy for this transformation is the Strecker synthesis or a related cyanation followed by hydrolysis. However, a more direct approach would involve the protection of the amino group, followed by oxidation of the hydroxyl group and subsequent chain extension. A plausible, albeit multi-step, pathway is the haloform reaction on a methyl ketone precursor. A more direct, yet potentially lower-yielding approach, could involve direct carboxymethylation of the corresponding 1-bromo-3-aminoadamantane.
Given the available literature, a more robust proposed synthesis would involve the use of a protected 3-amino-1-adamantane derivative.
Caption: A plausible multi-step synthesis of (3-Amino-adamantan-1-yl)-acetic acid from 3-amino-1-adamantanol.
Spectroscopic Properties (Predicted)
Detailed experimental spectra for (3-Amino-adamantan-1-yl)-acetic acid are not widely published. However, based on the known spectral data of adamantane and its derivatives, we can predict the key features.[10][11][12][13]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the overlapping signals of the adamantane protons. The key distinguishable signals would be:
-
Adamantane Protons: A series of broad multiplets between approximately 1.5 and 2.5 ppm.
-
CH₂ (acetic acid): A singlet around 2.2-2.5 ppm.
-
NH₂/NH₃⁺: A broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration, likely between 2.0 and 4.0 ppm for the free amine and higher for the ammonium salt.
-
COOH/COO⁻: A very broad singlet, often not observed, at a downfield region (>10 ppm) for the carboxylic acid.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a clearer picture of the carbon skeleton. Based on data for substituted adamantanes, the following chemical shifts can be predicted:[10][12]
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| Adamantane C1 | ~45-50 | Bridgehead carbon attached to the amino group. |
| Adamantane C3 | ~35-40 | Bridgehead carbon attached to the acetic acid group. |
| Adamantane CH | ~30-45 | Other bridgehead and methine carbons. |
| Adamantane CH₂ | ~30-40 | Methylene carbons of the adamantane cage. |
| CH₂ (acetic acid) | ~40-45 | Methylene carbon of the acetic acid side chain. |
| C=O (carboxylic acid) | ~175-180 | Carbonyl carbon of the carboxylic acid. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups:
-
N-H stretch (amine): A broad band in the region of 3300-3500 cm⁻¹.
-
O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with the C-H stretches.
-
C-H stretch (adamantane): Sharp peaks around 2850-2950 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1730 cm⁻¹.
-
N-H bend (amine): A band around 1590-1650 cm⁻¹.
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) would be expected. Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the adamantane cage.
Reactivity and Stability
(3-Amino-adamantan-1-yl)-acetic acid exhibits the characteristic reactivity of both a primary amine and a carboxylic acid.
-
Amine Reactivity: The primary amino group can undergo acylation, alkylation, and condensation reactions. It will also readily form salts with acids.
-
Carboxylic Acid Reactivity: The carboxylic acid group can be converted to esters, amides, and acid chlorides. It will form salts with bases.
-
Stability: The adamantane core is highly stable and resistant to oxidation and degradation under normal conditions.[3] The compound should be stored in a well-closed container, protected from light.
Potential Applications in Drug Discovery
The unique combination of a rigid, lipophilic adamantane scaffold and a polar amino acid functionality makes (3-Amino-adamantan-1-yl)-acetic acid an attractive building block for the design of novel therapeutic agents. Potential applications include:
-
CNS-acting agents: The lipophilic adamantane core may facilitate transport across the blood-brain barrier, making it a candidate for the development of drugs targeting the central nervous system.[1]
-
Enzyme inhibitors: The rigid scaffold can be used to orient functional groups for optimal binding to the active sites of enzymes.
-
Antiviral agents: Adamantane derivatives have a history as antiviral drugs, and this compound could serve as a scaffold for new antiviral compounds.[2]
Conclusion
(3-Amino-adamantan-1-yl)-acetic acid is a molecule with significant potential in medicinal chemistry. Its chemical properties are defined by the interplay between the rigid, lipophilic adamantane cage and the reactive amino and carboxylic acid functional groups. While detailed experimental data for this specific compound is not extensively available, its properties can be reliably inferred from the well-established chemistry of adamantane and its derivatives. This guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related adamantane-based amino acids.
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